Fluocinolone Acetonide-13C3
CAS No.: 1262192-25-5
Cat. No.: VC0023406
Molecular Formula: C24H30F2O6
Molecular Weight: 455.472
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1262192-25-5 |
|---|---|
| Molecular Formula | C24H30F2O6 |
| Molecular Weight | 455.472 |
| IUPAC Name | (1S,8S,9S,11S,13S)-12,19-difluoro-11-hydroxy-8-(2-hydroxyacetyl)-9,13-dimethyl-6,6-di((113C)methyl)-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-16-one |
| Standard InChI | InChI=1S/C24H30F2O6/c1-20(2)31-19-9-13-14-8-16(25)15-7-12(28)5-6-21(15,3)23(14,26)17(29)10-22(13,4)24(19,32-20)18(30)11-27/h5-7,13-14,16-17,19,27,29H,8-11H2,1-4H3/t13?,14-,16?,17-,19?,21-,22-,23?,24+/m0/s1/i1+1,2+1,20+1 |
| Standard InChI Key | FEBLZLNTKCEFIT-BQVDRZGJSA-N |
| SMILES | CC1(OC2CC3C4CC(C5=CC(=O)C=CC5(C4(C(CC3(C2(O1)C(=O)CO)C)O)F)C)F)C |
Introduction
Fundamental Characteristics and Properties
Chemical Structure and Molecular Formula
Fluocinolone Acetonide-13C3 is characterized by a complex pentacyclic structure with the molecular formula C24H30F2O6, which includes three 13C atoms strategically positioned in the acetonide group. The compound maintains the core glucocorticoid structure while incorporating isotopically enriched carbon atoms . The molecular weight of Fluocinolone Acetonide-13C3 is 455.5 g/mol, slightly higher than its non-labeled counterpart due to the presence of the heavier carbon isotopes .
The IUPAC name of this compound is (1S,8S,9S,11S,13S)-12,19-difluoro-11-hydroxy-8-(2-hydroxyacetyl)-9,13-dimethyl-6,6-di((113C)methyl)-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-16-one, highlighting its complex structure and stereochemistry . This systematic nomenclature precisely identifies the positions of the 13C atoms within the molecule.
Identification and Registry Information
Registry and Identification Data
Fluocinolone Acetonide-13C3 is cataloged in chemical databases with specific identifiers that distinguish it from the conventional form. The compound has been assigned PubChem CID 46781600, which serves as its unique identifier in this major chemical database . Additionally, the compound is associated with the registry number 1262192-25-5, which further facilitates its accurate identification in scientific literature and chemical inventories .
Structural Identifiers and Digital Representations
Modern chemical information systems utilize several standardized identifiers to represent and communicate the structure of Fluocinolone Acetonide-13C3. These include:
Table 1: Digital Chemical Identifiers for Fluocinolone Acetonide-13C3
| Identifier Type | Value | Purpose |
|---|---|---|
| InChI | InChI=1S/C24H30F2O6/c1-20(2)31-19-9-13-14-8-16(25)15-7-12(28)5-6-21(15,3)23(14,26)17(29)10-22(13,4)24(19,32-20)18(30)11-27/h5-7,13-14,16-17,19,27,29H,8-11H2,1-4H3/t13?,14-,16?,17-,19?,21-,22-,23?,24+/m0/s1/i1+1,2+1,20+1 | Standardized textual identifier for chemical structures |
| InChIKey | FEBLZLNTKCEFIT-SFFUNZARSA-N | Condensed digital representation of InChI |
| SMILES | C[C@]12CC@@HO | Linear notation describing chemical structure |
These digital representations are essential for modern chemical information systems and databases, allowing for precise structure searches and identification .
Synonyms and Alternative Designations
Fluocinolone Acetonide-13C3 is known by several alternative names in the scientific literature:
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(1S,8S,9S,11S,13S)-12,19-difluoro-11-hydroxy-8-(2-hydroxyacetyl)-9,13-dimethyl-6,6-di((113C)methyl)-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-16-one
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(6alpha,11beta,16alpha)-6,9-Difluoro-11,21-dihydroxy-16,17-[(1-methylethylidene)bis(oxy)]-pregna-1,4-diene-3,20-dione-13C3
Synthesis and Preparation Techniques
Innovative Synthesis Methods
Recent patent literature describes an improved synthesis pathway for fluocinolone acetonide that could potentially be adapted for producing the 13C3 variant. This innovative approach uses triamcinolone hydrolyzate as the starting material and proceeds through a sequence of reactions:
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Enol ester reaction with isopropylene acetate under acidic catalysis
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6α-fluorination reaction
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Double hydrolysis reaction
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Acetone condensation reaction
This improved method offers several advantages over traditional approaches, including milder reaction conditions, easier process control, reduced environmental impact, and higher product yield and purity . For the synthesis of Fluocinolone Acetonide-13C3, this process would likely be modified to incorporate 13C-labeled acetone during the condensation reaction to introduce the labeled carbon atoms at the acetonide position.
Isotopic Labeling Considerations
For the synthesis of Fluocinolone Acetonide-13C3, specific considerations must be taken into account regarding the incorporation of 13C isotopes. The most efficient approach likely involves:
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Using 13C-labeled acetone in the acetonide formation step
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Careful reaction control to prevent isotope scrambling
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Specialized purification techniques to ensure isotopic purity
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Analytical verification of 13C incorporation at the intended positions
The successful synthesis of such isotopically labeled compounds represents a significant achievement in synthetic organic chemistry and provides valuable tools for analytical and research applications.
Applications in Research and Analysis
Analytical Applications
Fluocinolone Acetonide-13C3 serves crucial functions in analytical chemistry, particularly in mass spectrometry-based analyses. The isotopically labeled compound acts as an internal standard for quantifying conventional fluocinolone acetonide in complex biological matrices, such as plasma, tissue samples, and pharmaceutical formulations. The mass difference created by the 13C atoms allows for easy discrimination between the labeled and unlabeled compounds without altering chromatographic behavior.
Pharmacokinetic Studies
In pharmacokinetic research, isotopically labeled compounds like Fluocinolone Acetonide-13C3 provide powerful tools for tracking drug metabolism and distribution. The 13C labeling allows researchers to:
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Distinguish between administered drug and endogenous compounds
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Track metabolic transformations of the parent compound
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Measure absolute bioavailability through simultaneous administration with unlabeled compound
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Investigate drug-drug interactions with greater precision
Structural and Mechanistic Investigations
The incorporation of 13C isotopes at specific positions enables detailed structural investigations using advanced NMR techniques. The enriched 13C signal allows for enhanced sensitivity in carbon-13 NMR experiments, facilitating structural confirmation and detailed analysis of molecular interactions in complex biological environments.
Comparative Analysis with Non-Labeled Fluocinolone Acetonide
Structural and Physical Properties Comparison
While maintaining identical chemical reactivity and pharmacological properties, Fluocinolone Acetonide-13C3 differs from conventional fluocinolone acetonide in several key aspects:
Table 2: Comparison of Fluocinolone Acetonide and Its 13C3 Variant
| Property | Fluocinolone Acetonide | Fluocinolone Acetonide-13C3 | Significance |
|---|---|---|---|
| Molecular Formula | C24H30F2O6 | C24H30F2O6 (with 3 × 13C) | Same atomic composition but different isotopic distribution |
| Molecular Weight | 452.488 g/mol | 455.5 g/mol | Slightly higher due to 13C atoms |
| Chemical Reactivity | Standard | Virtually identical | Isotopic substitution minimally affects reaction rates |
| Spectroscopic Properties | Standard | Enhanced 13C NMR signals; Distinct mass spectrum | Enables specialized analytical applications |
| Pharmacological Activity | Standard | Identical to non-labeled | Maintains therapeutic properties |
Analytical Distinctions
The primary analytical distinction between Fluocinolone Acetonide-13C3 and its non-labeled counterpart lies in their mass spectrometric behavior. The 13C3 variant exhibits a mass shift of +3 atomic mass units, creating a distinctive isotopic pattern that allows for:
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Clear discrimination from the non-labeled compound
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Reduced interference from background signals
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Enhanced quantitative precision in complex matrices
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Improved signal-to-noise ratio for targeted analyses
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